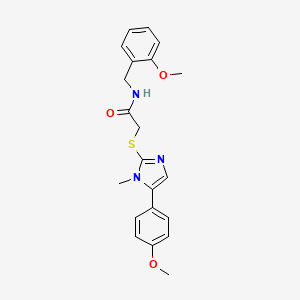![molecular formula C22H14F4N4OS2 B2598037 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223755-85-8](/img/new.no-structure.jpg)
4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that features a unique combination of fluorinated benzyl groups and a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps:
Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyrimidine ring system.
Introduction of the Fluorobenzyl Groups: The fluorobenzyl groups can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzyl precursor is replaced by a fluorine atom.
Thioether Formation: The thioether linkage is typically formed by reacting a thiol with a halogenated benzyl compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups, altering the compound’s properties.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of multiple fluorine atoms. It can serve as a building block for more complex molecules and materials with specific electronic or photonic properties.
Biology and Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for developing new drugs. The fluorinated benzyl groups can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development targeting various diseases.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers with specific electronic properties or as a precursor for the synthesis of other valuable fluorinated compounds.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity for certain biological targets, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-(trifluoromethyl)benzyl alcohol: This compound shares the trifluoromethylbenzyl group but lacks the complex triazolo-pyrimidine core.
Thieno[3,4-b]thiophene derivatives: These compounds have a similar thieno core but differ in their substituents and overall structure.
Uniqueness
The uniqueness of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its combination of fluorinated benzyl groups and a triazolo-pyrimidine core, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
1223755-85-8 |
|---|---|
分子式 |
C22H14F4N4OS2 |
分子量 |
490.49 |
IUPAC 名称 |
8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C22H14F4N4OS2/c23-16-6-4-13(5-7-16)11-29-19(31)18-17(8-9-32-18)30-20(29)27-28-21(30)33-12-14-2-1-3-15(10-14)22(24,25)26/h1-10H,11-12H2 |
InChI 键 |
XMTSHMBFBXIHLH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B2597954.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B2597958.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597959.png)
![N-[4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2597960.png)

![N6,N6-diethyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597962.png)

![N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B2597967.png)
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(4-ethylphenyl)acetamide](/img/structure/B2597968.png)


![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2597975.png)

